A Historical and Technical Overview of Cephaloridine: From Discovery to Clinical Application and Nephrotoxicity
A Historical and Technical Overview of Cephaloridine: From Discovery to Clinical Application and Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive historical perspective on the discovery and development of Cephaloridine, a first-generation cephalosporin. The document details its synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic properties, and the pivotal challenge of its associated nephrotoxicity. Quantitative data are presented in structured tables, and key experimental methodologies are outlined. Visual diagrams generated using Graphviz illustrate critical pathways and workflows to facilitate a deeper understanding of this historically significant antibiotic.
A Journey Through Time: The Discovery and Development of Cephalosporins and Cephaloridine
The story of Cephaloridine is intrinsically linked to the broader discovery of cephalosporins, a class of β-lactam antibiotics. The journey began in 1945 when the Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), from a sewage outfall in Sardinia.[1][2][3][4][5] Brotzu observed that this fungus produced substances with antibacterial activity.[1][2]
Following this initial discovery, the baton was passed to a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, including Sir Edward Abraham and Guy Newton, who had been instrumental in the development of penicillin.[2][6][7][8] Their work led to the isolation of three principal antibiotic substances from Brotzu's fungal cultures: Cephalosporin P, Cephalosporin N, and, most importantly, Cephalosporin C, discovered in 1953.[2][9] Cephalosporin C, while possessing only modest antibacterial potency, was found to be resistant to penicillinase, an enzyme that inactivates penicillin, making it a promising lead compound.[2][6]
The crucial next step was the isolation of the core of the Cephalosporin C molecule, 7-aminocephalosporanic acid (7-ACA), in 1962.[10][11] This achievement opened the door to the creation of numerous semi-synthetic cephalosporins with improved antibacterial activity and pharmacological properties.[10][12] By modifying the side chains of 7-ACA, researchers could tailor the antibiotics for greater efficacy and a broader spectrum of activity.[12]
Cephaloridine, a first-generation cephalosporin, was synthesized in 1962 by scientists at Glaxo Group Research.[13] It was introduced into clinical practice shortly thereafter and was briefly popular due to its good tolerability upon intramuscular injection and its ability to achieve higher and more sustained blood levels than its contemporary, cephalothin.[10][14] However, its clinical use in humans rapidly declined with the advent of second-generation cephalosporins in the 1970s and a growing understanding of its significant dose-dependent nephrotoxicity.[10][15] Today, its use is primarily confined to veterinary medicine.[10][16]
Synthesis of Cephaloridine
Cephaloridine is a semi-synthetic derivative of Cephalosporin C.[17][18] The synthesis involves the modification of the 7-aminocephalosporanic acid (7-ACA) nucleus.[11] A common synthetic route involves the reaction of 7-ACA with 2-thiopheneacetyl chloride to form cephalothin, which is then further reacted with pyridine.[18][19] This process results in the displacement of the acetoxy group at the 3-position of the cephem nucleus with a pyridinium group, yielding Cephaloridine.[10]
Mechanism of Action
Like other β-lactam antibiotics, Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[16][18][20] The primary targets of Cephaloridine are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[18][20] Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity.
By binding to and inactivating PBPs, Cephaloridine prevents the cross-linking of peptidoglycan chains.[18][20] This disruption of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[14][18][20]
Antibacterial Spectrum
Cephaloridine is a broad-spectrum, first-generation cephalosporin with activity against a range of Gram-positive and Gram-negative bacteria.[18][19] Its activity is generally comparable to that of cephalothin.[19][21]
Table 1: In Vitro Activity of Cephaloridine (MIC in µg/mL)
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (penicillin-sensitive) | 0.05 - 1 | 0.1 | 0.25 |
| Staphylococcus aureus (penicillin-resistant) | 0.05 - 1 | 0.25 | 1 |
| Streptococcus pyogenes | 0.05 - 0.5 | 0.05 | 0.1 |
| Streptococcus pneumoniae | 0.05 - 0.5 | 0.1 | 0.25 |
| Escherichia coli | 1 - >100 | 8 | 32 |
| Klebsiella pneumoniae | 1 - 50 | 4 | 16 |
| Proteus mirabilis | 2 - 50 | 8 | 32 |
| Haemophilus influenzae | 1 - 12.5 | 3.1 | 6.2 |
| Salmonella spp. | 0.5 - 5 | 1 | 2 |
| Shigella spp. | 0.5 - 5 | 1 | 2.5 |
Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented here are a summary from various sources for illustrative purposes.
Pharmacokinetics
Cephaloridine is poorly absorbed after oral administration and therefore must be administered parenterally, typically via intramuscular or intravenous injection.[16][19]
Table 2: Pharmacokinetic Parameters of Cephaloridine in Humans with Normal Renal Function
| Parameter | Value | Reference(s) |
| Route of Administration | Intramuscular (IM), Intravenous (IV) | [16][19] |
| Bioavailability (Oral) | Poor | [16] |
| Peak Plasma Concentration (1g IM) | 15 - 30 µg/mL | [19] |
| Time to Peak Plasma Concentration | ~30 minutes | [19] |
| Serum Half-life | 1.1 - 1.63 hours | [18][20][21] |
| Protein Binding | 10 - 31% | [2][10][16][19] |
| Volume of Distribution | 16 - 21.1 L | [14][18] |
| Primary Route of Excretion | Renal | [17][18] |
| Renal Clearance | 125 - 194 mL/min/1.73m² | [18][21] |
| Urinary Excretion (unchanged) | ~75% of administered dose | [19] |
The Challenge of Nephrotoxicity
The most significant limitation of Cephaloridine is its dose-dependent nephrotoxicity, which manifests as acute tubular necrosis.[10][22][23] This toxicity is a key reason for its diminished use in humans.[10]
The proposed mechanism for Cephaloridine-induced nephrotoxicity involves its active transport into the proximal tubular cells of the kidney via the organic anion transporter 1 (OAT1).[18][23] Due to its zwitterionic nature, with a positively charged pyridinium ring, its efflux from the tubular cells back into the lumen is inhibited.[18] This leads to an accumulation of the drug within these cells to toxic concentrations.[18][23]
High intracellular concentrations of Cephaloridine are thought to induce oxidative stress, leading to lipid peroxidation and damage to cellular membranes and mitochondria.[10][18][23] This ultimately results in cell death and the observed tubular necrosis.[23]
Table 3: Cephaloridine-Induced Nephrotoxicity in Animal Models
| Animal Model | Dose | Route of Administration | Observed Effects | Reference(s) |
| Rabbit | 200 mg/kg (single dose) | Intravenous | Renal tubular necrosis | [1] |
| Rabbit | 300 mg/kg (single dose) | Intravenous | Significant elevation in BUN, serum creatinine, and urinary NAG | [24] |
| Rat | 250 mg/kg/day for 28 days | - | Tubular injury in some animals | [1] |
| Rat | 2200 mg/kg/day for 5 days | - | Massive tubular necrosis | [1] |
| Rat (Fischer 344) | 600 mg/kg (single dose) | Intravenous | Mild proximal tubular necrosis and slight renal dysfunction | [4][7] |
| Rat | 1 g/kg | Intravenous | Renal proximal tubular injury (less severe with saline co-administration) | [5] |
Experimental Protocols
Synthesis of Cephaloridine from Cephalothin
This protocol is a generalized representation based on described chemical syntheses.[10][19]
-
Reaction Setup: In a suitable reaction vessel, dissolve Cephalothin in an aqueous solution.
-
Addition of Reagents: Add pyridine, a thiocyanate salt (e.g., potassium thiocyanate), and a weak acid such as phosphoric acid to the solution.
-
Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Precipitation: After the reaction is complete, cool the mixture and dilute it with water. Adjust the pH of the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the Cephaloridine thiocyanate salt.
-
Purification: Collect the precipitate by filtration and wash it with cold water. The salt can be further purified by recrystallization.
-
Conversion to Zwitterion: Convert the purified Cephaloridine thiocyanate salt to the zwitterionic form (Cephaloridine) by adjusting the pH of a solution of the salt or by using an ion-exchange resin.
-
Isolation and Drying: Isolate the final Cephaloridine product by filtration and dry it under vacuum.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This is a standardized method for determining the susceptibility of bacteria to antibiotics.[12][13][19][25][26]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard) in a sterile broth or saline solution.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth.
-
Disk Application: Aseptically apply a paper disk impregnated with a standard concentration of Cephaloridine to the surface of the agar.
-
Incubation: Invert the plate and incubate it at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no bacterial growth around the antibiotic disk in millimeters.
-
Interpretation: Compare the measured zone diameter to a standardized chart (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to Cephaloridine.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antibiotic.[3][22][23][24][27]
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of Cephaloridine in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Controls: Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth of the bacterium.
Animal Model of Cephaloridine-Induced Nephrotoxicity
This protocol is a composite based on studies in rabbits and rats.[1][7][11][17][28]
-
Animal Selection and Acclimatization: Select healthy adult animals (e.g., New Zealand white rabbits or Sprague-Dawley rats) and allow them to acclimatize to the laboratory conditions for at least one week.
-
Baseline Data Collection: Collect baseline blood and urine samples to measure parameters such as serum creatinine, blood urea nitrogen (BUN), and urinary protein levels.
-
Drug Administration: Administer a nephrotoxic dose of Cephaloridine (e.g., 200-300 mg/kg for rabbits, 600-2200 mg/kg for rats) via an appropriate route (e.g., intravenous or intraperitoneal injection). A control group should receive a vehicle (e.g., saline).
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of toxicity. Collect blood and urine samples at specific time points after drug administration (e.g., 24, 48, and 72 hours).
-
Biochemical Analysis: Analyze the blood and urine samples for markers of renal function, including serum creatinine, BUN, and urinary enzymes (e.g., N-acetyl-β-D-glucosaminidase - NAG).
-
Histopathological Examination: At the end of the study period, euthanize the animals and collect the kidneys for histopathological examination. Fix the kidney tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) to assess for tubular necrosis, cellular casts, and other signs of renal damage.
Conclusion
Cephaloridine holds a significant place in the history of antibiotics as one of the first semi-synthetic cephalosporins to see widespread clinical use. Its development from the initial discovery of Cephalosporium acremonium highlights a pivotal era in antimicrobial research. While its clinical utility in humans has been largely superseded by newer agents with improved safety profiles, the study of Cephaloridine has provided invaluable insights into the structure-activity relationships of cephalosporins and, critically, the mechanisms of drug-induced nephrotoxicity. The knowledge gained from the challenges posed by Cephaloridine continues to inform the development of safer and more effective antibiotics today.
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